Increased Lipophilicity Compared to N-(2-Hydroxyethyl)-N-methylglycine
The replacement of a hydroxyl group with a methoxy group in [(2-Methoxyethyl)(methyl)amino]acetic acid significantly increases its lipophilicity relative to its close analog, N-(2-hydroxyethyl)-N-methylglycine. This is reflected in the predicted partition coefficient (LogP). The target compound has a predicted LogP of -2.6 , while the hydroxyethyl analog is more polar. This difference can influence solubility in organic solvents and membrane permeability in biological contexts.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | -2.6 |
| Comparator Or Baseline | N-(2-Hydroxyethyl)-N-methylglycine (LogP not reported, but compound is more polar due to hydroxyl group) |
| Quantified Difference | Target compound is less polar/more lipophilic than the hydroxyethyl analog. |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
Higher lipophilicity can improve compound partitioning into organic phases, which is advantageous for certain extraction protocols or for designing molecules with enhanced cell membrane permeability.
